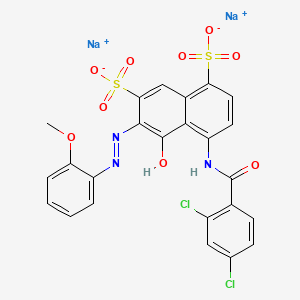![molecular formula C20H27NO B14737152 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol CAS No. 6279-67-0](/img/structure/B14737152.png)
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a hydroxyl group and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution or through the reduction of a corresponding carbonyl compound.
Addition of the Dimethylamino Group: The dimethylamino group can be added using reductive amination, where a primary amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but a different core structure.
Biphenyl: The parent compound without the hydroxyl and dimethylamino groups.
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Uniqueness
3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and dimethylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
6279-67-0 |
|---|---|
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)-6-phenylphenol |
InChI |
InChI=1S/C20H27NO/c1-6-20(2,3)17-12-16(14-21(4)5)19(22)18(13-17)15-10-8-7-9-11-15/h7-13,22H,6,14H2,1-5H3 |
Clé InChI |
VCNVYVZNDUDUCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



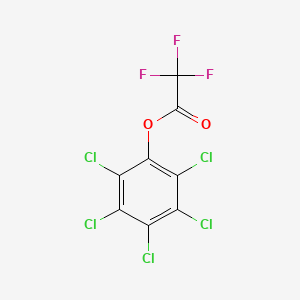
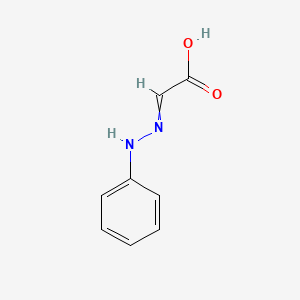
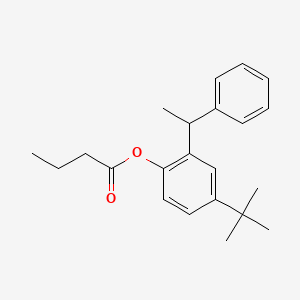
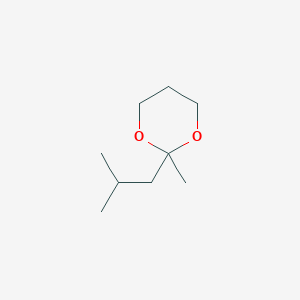
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
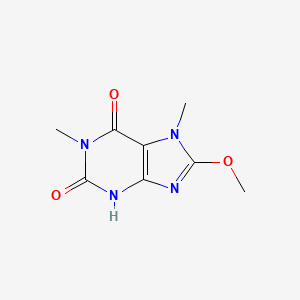


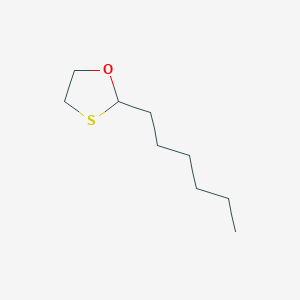
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
